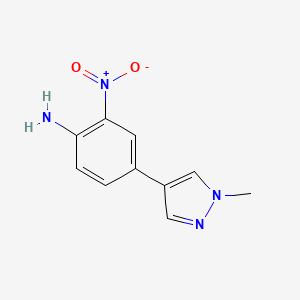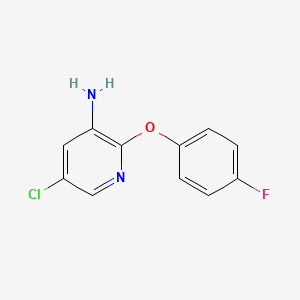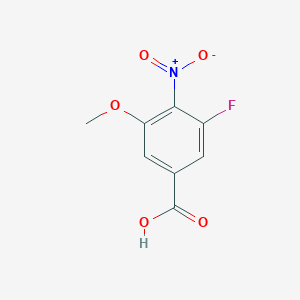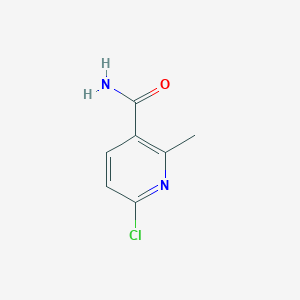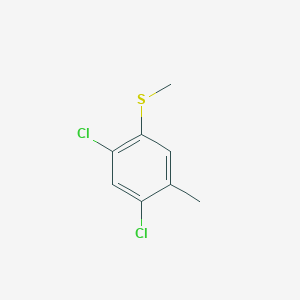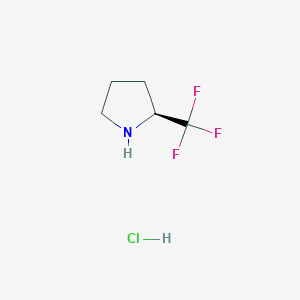
(S)-2-(trifluoromethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“(S)-2-(trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H9ClF3N . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCl.FC(F)(F)C1CCNC1 . This indicates that the compound contains a pyrrolidine ring with a trifluoromethyl group attached to it. Chemical Reactions Analysis
Trifluoromethyl-containing compounds are often used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The C–F bond is the strongest single bond in organic compounds, making its activation a challenging task in organic synthesis .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 175.58 . The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Catalyst Scaffold Design
- Silyl-Substituted Pyrrolidines for Catalyst Scaffolds : Silyl-substituted pyrrolidines like (S)-2-(trifluoromethyl)pyrrolidine have been increasingly explored for designing new catalyst scaffolds. The molecular structures of such compounds have been elucidated, which is crucial for their application in catalysis (Bauer & Strohmann, 2017).
Organocatalysis
- Organocatalysis in Intramolecular Aldol Reactions : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine, a closely related compound, has been effective as an organocatalyst in asymmetric intramolecular aldol reactions. This highlights the potential of similar trifluoromethyl pyrrolidines in catalysis (Hayashi et al., 2007).
Medicinal Chemistry
- Synthesis of Fluoropyrrolidines for Medicinal Applications : Fluoropyrrolidines, including trifluoromethylated versions, are of significant interest in medicinal chemistry. They have applications in drug development and organocatalysis. Their synthesis is a critical step in their application (Pfund & Lequeux, 2017).
Asymmetric Synthesis
- Catalytic Asymmetric Synthesis : Trifluoromethylated pyrrolidines have been synthesized using catalytic asymmetric 1,3-dipolar cycloaddition, demonstrating the utility of trifluoromethyl groups in achieving high stereoselectivity (Li et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylation . This process involves the direct introduction of a trifluoromethyl group into organic compounds .
Biochemical Pathways
The trifluoromethylation process affects various biochemical pathways. For instance, it can lead to the trifluoromethylation of arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, aromatic amines, and biphenyl isocyanide derivatives . These changes can have significant downstream effects in pharmaceutical, agricultural, and materials science .
Pharmacokinetics
The trifluoromethyl group’s importance in pharmaceuticals suggests that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For example, the trifluoromethylation of carbon-centered radical intermediates can lead to the creation of new compounds with unique properties .
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







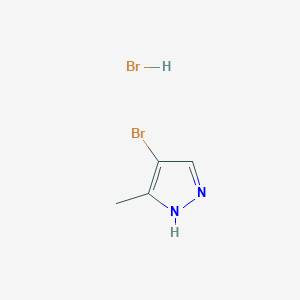

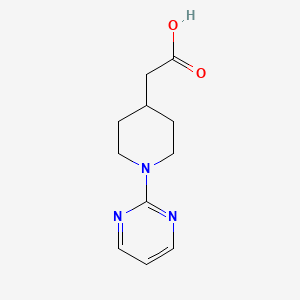
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
